2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-8-7-14(22(25)26)11-15(16)18(24)20-12-4-3-5-13(10-12)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWMUORRDRGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method starts with the condensation of 2-chloro-5-nitrobenzaldehyde with 2-methyl-1-propenylbenzimidazole, forming an intermediate compound. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Condensation Reactions: The benzamide moiety can engage in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like tin(II) chloride.
Condensation: Acid or base catalysts to facilitate the formation of new bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the chloro position.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Explored for its use in the development of advanced materials with specific properties.
Biological Research: Used as a tool compound to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide
- Key Difference : Replaces the 2-oxopiperidinyl group with a 4-methylpiperazinyl moiety.
- Reduced steric hindrance compared to the 2-oxopiperidinyl group may enhance binding to flat binding pockets (e.g., ATP sites in kinases) .
2-Chloro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-5-nitrobenzamide
- Key Difference : Substitutes 2-oxopiperidinyl with a 6-methoxypyridazinyl group.
Functional Group Modifications
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Clonitralid)
- Key Difference : Replaces the 2-oxopiperidinylphenyl group with a 2-chloro-4-nitrophenyl moiety and adds a hydroxyl group at position 2.
- Implications :
2-Chloro-N-(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Key Difference: Incorporates a thiazolidinone ring with a sulfanylidene group.
- Implications: The thiazolidinone core introduces sulfur atoms, which may modulate redox activity or interact with cysteine proteases.
Pharmacological Analogues
2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide
- Key Difference : Replaces the 2-oxopiperidinylphenyl group with a pyridin-4-yl group.
- Implications :
Structural and Functional Comparison Table
*Estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
2-Chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15ClN2O3
- Molecular Weight : 302.74 g/mol
This compound features a chlorinated benzene ring, a nitro group, and a piperidine moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors. The presence of the nitro group is known to enhance biological activity through mechanisms like:
- Nitroreductase Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
- Receptor Modulation : The piperidine ring can facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of nitrobenzamide compounds exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating inhibitory effects:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 18 | 40 µg/mL |
| P. aeruginosa | 12 | 60 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The findings indicate:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF-7 (breast) | 30 |
| A549 (lung) | 28 |
The IC50 values suggest moderate cytotoxicity, warranting further investigation into its mechanism and potential therapeutic applications.
Case Studies
Several studies have highlighted the biological activity of related compounds. For example:
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how is structural confirmation achieved?
- Methodology : The compound can be synthesized via condensation of 4-nitrobenzoyl chloride derivatives with 3-(2-oxopiperidin-1-yl)aniline under Schotten-Baumann conditions. Key steps include refluxing in a basic aqueous-organic biphasic system (e.g., NaOH/CH₂Cl₂) to facilitate amide bond formation.
- Characterization : Use ¹H/¹³C NMR to confirm aromatic and piperidinyl proton environments. UV-Vis spectroscopy identifies nitro group absorption bands (~300 nm). High-resolution mass spectrometry (HRMS) validates molecular weight.
Q. Which biochemical pathways are relevant to the antibacterial activity of structurally related benzamide compounds?
- Pathways : Analogous compounds target bacterial lipid biosynthesis by inhibiting enzymes like acyl carrier protein synthase (acps-pptase), which is critical for fatty acid elongation. Disruption of this pathway halts membrane formation. Metabolomic profiling (e.g., LC-MS) can map downstream metabolic perturbations.
Q. What in vitro models are suitable for preliminary neuroleptic activity assessment?
- Models : Apomorphine-induced stereotypy in rats evaluates dopamine D2 receptor antagonism. Complementary in vitro receptor binding assays using radiolabeled ligands (e.g., [³H]spiperone) quantify affinity for dopaminergic receptors.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibitory potency?
- Approach : Systematically modify substituents (e.g., replace nitro with cyano or methoxy groups) and test inhibitory activity via enzyme kinetics (Km/Vmax analysis). Molecular docking (AutoDock Vina) predicts binding poses with target enzymes, prioritizing substituents that enhance hydrophobic interactions or hydrogen bonding.
Q. How should contradictory efficacy data across bacterial strains be resolved?
- Analysis : Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines. Perform genomic sequencing of resistant strains to identify mutations in target enzymes (e.g., acps-pptase). Cross-validate results with isothermal titration calorimetry (ITC) to measure binding affinity differences.
Q. What strategies improve pharmacokinetic properties without compromising target engagement?
- Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility. Prodrug derivatization (e.g., esterification) improves oral bioavailability. Computational tools (e.g., SwissADME) balance logP (<3) and topological polar surface area (TPSA <90 Ų) to maintain blood-brain barrier penetration for neuroleptic applications.
Data Analysis and Experimental Design
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
